

An In-depth Technical Guide to 4-(Chloromethyl)-1-trityl-1H-imidazole

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Compound of Interest

Compound Name: 4-(Chloromethyl)-1-trityl-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Chloromethyl)-1-trityl-1H-imidazole**, a key intermediate in pharmaceutical and organic synthesis. It covers the compound's structure, nomenclature, physicochemical properties, and its role in synthetic chemistry.

Chemical Structure and Nomenclature

IUPAC Name: 4-(chloromethyl)-1-tritylimidazole[1]

Synonyms: **4-(Chloromethyl)-1-trityl-1H-imidazole**, 4-(chloromethyl)-1-(triphenylmethyl)-1H-Imidazole[2][3]

The structure of **4-(Chloromethyl)-1-trityl-1H-imidazole** consists of a central imidazole ring. One of the nitrogen atoms of the imidazole ring is substituted with a bulky trityl (triphenylmethyl) group, which serves as a protective group. A chloromethyl (-CH₂Cl) group is attached to the carbon at the 4-position of the imidazole ring. This chloromethyl group is a reactive site, making the compound a versatile building block for further chemical modifications[1].

- **Imidazole Core:** A five-membered aromatic ring with two nitrogen atoms, which is a common scaffold in many biologically active molecules[4][5].

- **Tryptyl Group ($C(C_6H_5)_3$):** A large, sterically hindering protective group used to prevent the N-H of the imidazole from reacting during subsequent synthesis steps.
- **Chloromethyl Group (- CH_2Cl):** A reactive functional group that allows for the facile introduction of the imidazole moiety into larger molecules through nucleophilic substitution reactions.

Physicochemical and Computed Properties

Quantitative data for **4-(Chloromethyl)-1-trityl-1H-imidazole** is primarily based on computed values, as extensive experimental characterization is not widely published. The following table summarizes the available data for this compound.

Property	Value	Source
Molecular Formula	$C_{23}H_{19}ClN_2$	[1] [2]
Molecular Weight	358.86 g/mol	[2] [3]
CAS Number	103057-10-9	[1] [2] [3]
Physical Form	Solid	
Computed XLogP3	5.2	[1]
InChI Key	ADCUCAMWCWNHJA- UHFFFAOYSA-N	[1]
SMILES String	<chem>C1CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4</chem>	

Role in Chemical Synthesis and Experimental Protocols

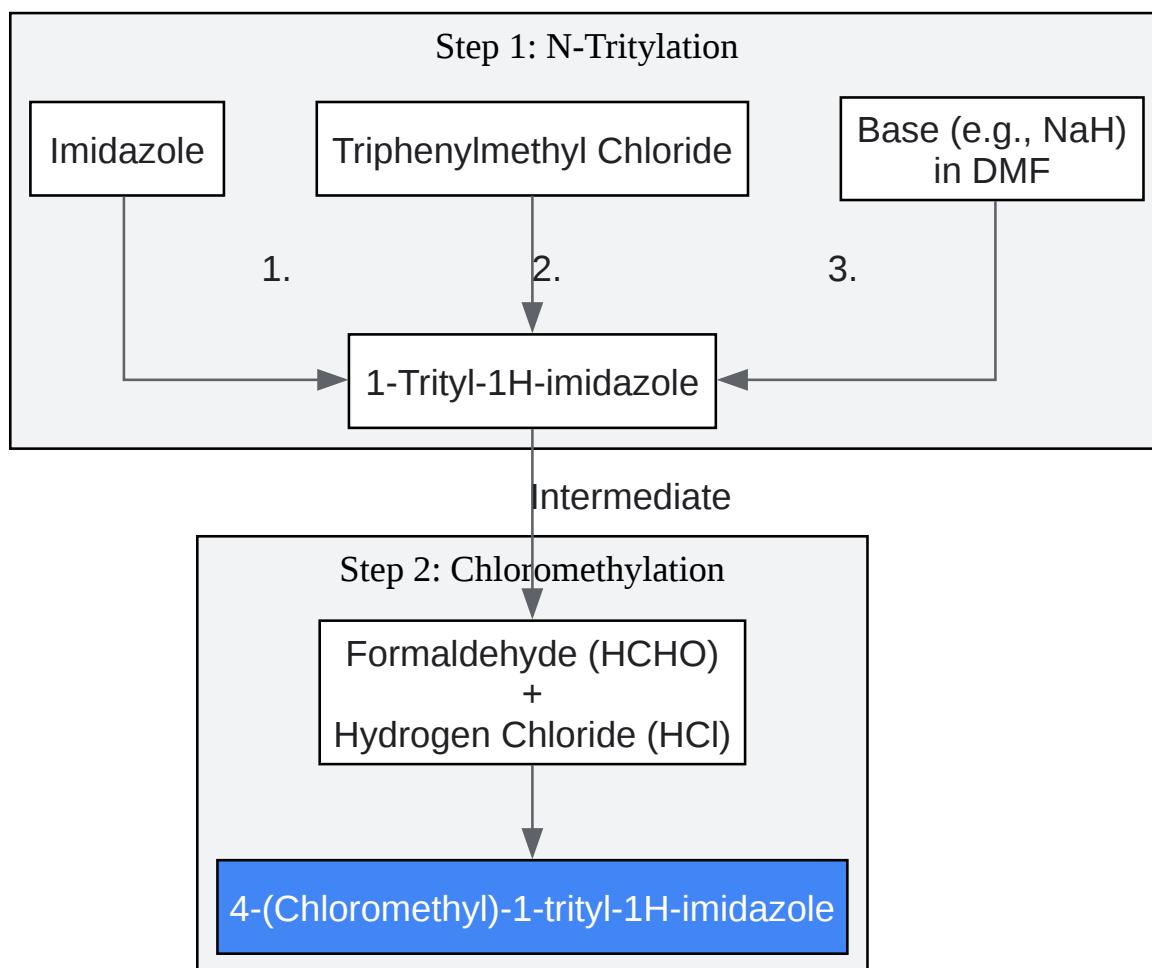
4-(Chloromethyl)-1-trityl-1H-imidazole is a valuable intermediate, primarily used as a building block in organic synthesis[\[1\]](#). The trityl group protects the imidazole nitrogen, allowing for

selective reactions at other positions. The chloromethyl group is a key functional handle for derivatization.

While a specific, detailed experimental protocol for the synthesis of this exact compound is not readily available in published literature, a logical synthetic pathway can be constructed based on standard organic chemistry principles and related procedures. The synthesis can be envisioned as a two-step process:

- **N-Tritylation of Imidazole:** The first step involves protecting the imidazole nitrogen with a trityl group. This is typically achieved by reacting imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base.
- **Chloromethylation:** The second step is the introduction of the chloromethyl group onto the 4-position of the 1-tritylimidazole intermediate. This is a type of electrophilic substitution, often carried out using formaldehyde and hydrogen chloride.

Below is a diagram illustrating this proposed synthetic workflow.



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Caption: Proposed two-step synthesis workflow for **4-(Chloromethyl)-1-trityl-1H-imidazole**.

Methodology for a Key Related Experiment: Synthesis of 1-Tritylimidazole

The following protocol, adapted from a known procedure for the synthesis of the intermediate 1-Tritylimidazole, provides context for the first step of the proposed workflow[6].

- Imidazole (1 equivalent) is added to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, pre-washed with hexane) in anhydrous dimethylformamide (DMF).
- Triphenylmethyl chloride (1 equivalent) is then added to the mixture.

- The reaction mixture is stirred at room temperature for approximately 18 hours.
- Upon completion, the mixture is poured onto ice to precipitate the product.
- The resulting solid is filtered and then partitioned between water and a suitable organic solvent (e.g., dichloromethane).
- The organic phase is washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield 1-Triptylimidazole[6].

This intermediate would then be carried forward to the chloromethylation step to yield the final product.

Applications in Drug Discovery

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide range of biological activities, including antifungal, anticancer, antibacterial, and antihistaminic properties[5][7].

4-(Chloromethyl)-1-trityl-1H-imidazole serves as a critical starting material for the synthesis of more complex imidazole-containing drug candidates. The reactive chloromethyl group allows medicinal chemists to couple the protected imidazole scaffold to various other molecular fragments, enabling the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of new therapeutic agents[8]. The trityl group can be removed later in the synthesis under acidic conditions to reveal the N-H group if required for biological activity or further functionalization.

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